![molecular formula C11H15BrN2O B10794190 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine](/img/structure/B10794190.png)
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
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Overview
Description
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride is a chemical compound with the following properties:
Molecular Formula: CHBrNO
Molecular Weight: 257.127 Da
ChemSpider ID: 25046518
Preparation Methods
The synthetic route for this compound involves the reaction of 6-bromopyridine with a suitable precursor to introduce the cyclopropane ring. The exact conditions and reagents may vary, but the general steps include cyclization and subsequent methylation. Industrial production methods are not widely documented, as this compound is primarily used in research.
Chemical Reactions Analysis
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyclopropane ring.
Substitution: The compound can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would involve variations of the cyclopropane or pyridine moieties.
Scientific Research Applications
Recent studies have highlighted the biological activities of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine, particularly in the fields of oncology and microbiology. The compound exhibits promising anticancer and antimicrobial properties, making it a candidate for further research.
Anticancer Activity
Research has demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:
- Cell Viability Studies : In vitro tests on A549 human lung adenocarcinoma cells showed that treatment with concentrations around 100 µM led to a notable decrease in cell viability, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various pathogens:
- Pathogen Testing : Studies have shown effective inhibition of growth for bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Study on Anticancer Properties
- Methodology : A549 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited an IC50 value lower than many conventional chemotherapeutics, indicating its potential as a lead compound for drug development.
Antimicrobial Efficacy Assessment
- Methodology : Disk diffusion and broth microdilution methods were employed to evaluate the antimicrobial activity against selected bacterial strains.
- Results : The compound showed significant zones of inhibition against both Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) that support its use as an antimicrobial agent.
Summary of Biological Activities
Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
---|---|---|---|
Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Comparative Efficacy Against Cancer Cell Lines
Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
This compound | X | Cisplatin | Y |
Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The exact mechanism by which 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds with cyclopropane and pyridine moieties exist. the unique combination of features in this compound sets it apart.
Biological Activity
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a compound with potential applications in various biological fields, particularly in pest control and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H15BrN2O
- Molecular Weight : 284.16 g/mol
- IUPAC Name : this compound
1. Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that derivatives of pyridine, particularly those with halogen substitutions, can effectively target pests such as Aedes aegypti, a vector for various arboviruses including dengue and Zika .
Table 1: Insecticidal Efficacy of Pyridine Derivatives
Compound | LC50 (μM) | LC90 (μM) | Target Pest |
---|---|---|---|
This compound | TBD | TBD | Aedes aegypti |
Temephos | <10.94 | TBD | Aedes aegypti |
3,4-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Aedes aegypti |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve disruption of neurotransmitter signaling pathways in insects, akin to other pyridine derivatives. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent neurotoxicity .
3. Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new pesticide or pharmaceutical agent. In studies involving similar compounds, no significant cytotoxicity was observed in human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, animal studies indicated that high doses (2000 mg/kg) resulted in mild behavioral changes without structural damage to vital organs .
Case Study 1: Larvicidal Activity Against Mosquitoes
A study focused on a series of pyridine derivatives demonstrated that specific modifications could enhance larvicidal activity against Aedes aegypti. The findings suggested that the introduction of a bromine atom at the 6-position significantly increased potency compared to non-halogenated analogs .
Case Study 2: Comparative Analysis with Established Insecticides
In comparative studies with established insecticides such as temephos, the novel compound showed promising results but required further optimization to improve efficacy and reduce environmental impact. The data indicated that while initial results were favorable, refinements in formulation and delivery methods could enhance overall performance .
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(5-6-11)8-15-9-3-4-10(12)13-7-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
PFGSFYLOWLHVNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)COC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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